molecular formula C17H25ClN2O5S B7719243 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide

1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide

Cat. No. B7719243
M. Wt: 404.9 g/mol
InChI Key: GASKSLFFJHXEGK-UHFFFAOYSA-N
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Description

1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. This compound has gained attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. By inhibiting these enzymes, 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide has anti-inflammatory and analgesic effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce pain in animal models. Additionally, it has been shown to have a good safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Its inhibitory effects on certain enzymes make it a promising candidate for enzyme-related diseases, while its anti-inflammatory and analgesic properties make it a potential candidate for pain-related diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide. One direction is to further investigate its mechanism of action, which could lead to a better understanding of its therapeutic potential. Another direction is to optimize its structure to improve its efficacy and selectivity. Additionally, its potential as a drug candidate for the treatment of various diseases could be further explored through preclinical and clinical studies. Finally, its potential as a tool for studying enzyme inhibition could be investigated.
In conclusion, 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide is a chemical compound with potential applications in drug discovery and development. Its inhibitory effects on certain enzymes, anti-inflammatory and analgesic properties, and good safety profile make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with prop-2-en-1-amine, followed by the reaction of the resulting product with piperidine-4-carboxylic acid. The final product is obtained after purification and isolation.

Scientific Research Applications

1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide has been studied for its potential as a drug candidate for the treatment of various diseases. It has been found to have inhibitory effects on certain enzymes, making it a potential candidate for enzyme-related diseases. Additionally, it has shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain-related diseases.

properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O5S/c1-3-25-15-7-6-14(18)11-16(15)26(22,23)20-9-4-5-13(12-20)17(21)19-8-10-24-2/h6-7,11,13H,3-5,8-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASKSLFFJHXEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)piperidine-3-carboxamide

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